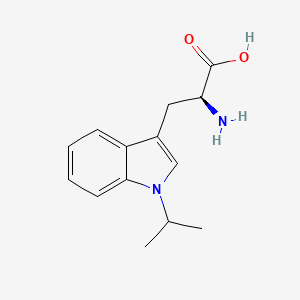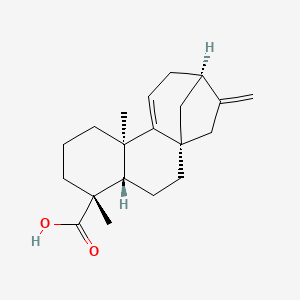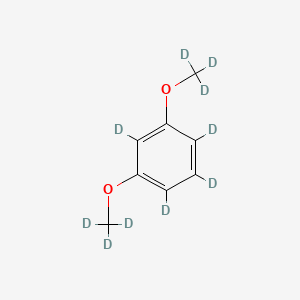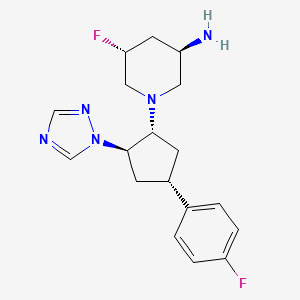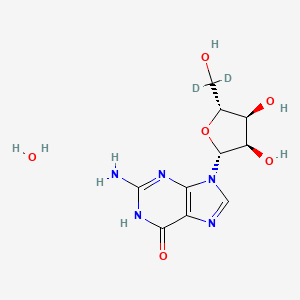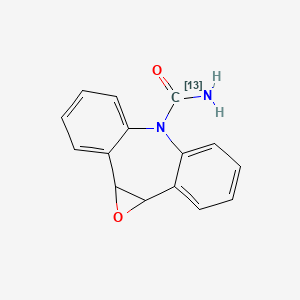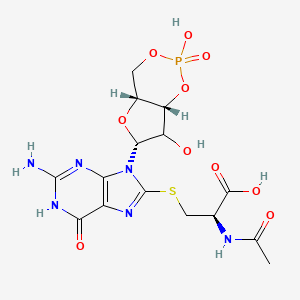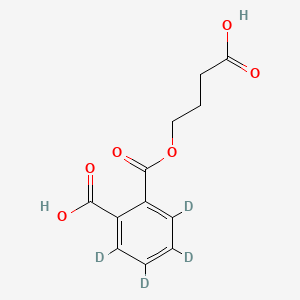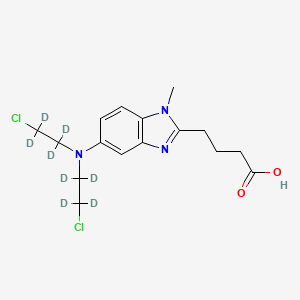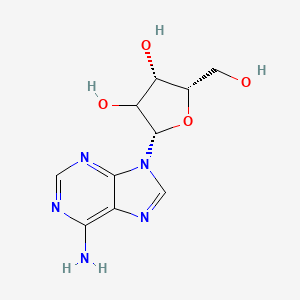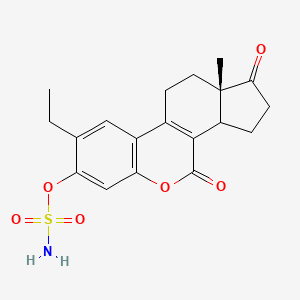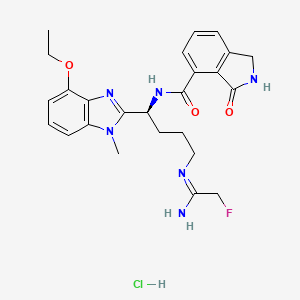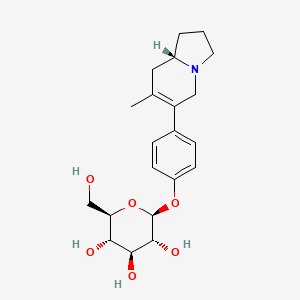
Ipalbine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ipalbine is a hexahydroindolizine alkaloid that can be isolated from the plant Ipomoea alba L. This compound is known for its unique structural features and biological activities. It is a part of the indolizidine alkaloid family, which is known for its diverse range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ipalbine involves several steps. One of the key steps is the conversion of pyroglutamic acid into the corresponding alcohol. This is followed by the treatment with p-toluenesulfonyl chloride to give the tosylate, which is then coupled with a higher-order cuprate reagent to afford the desired olefinic amide. The preparation of the bromide as an N-substituent involves condensation with paraformaldehyde, reduction of the ester with diisobutylaluminum hydride, and bromination of the resulting alcohol with carbon tetrabromide and triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
化学反応の分析
Types of Reactions: Ipalbine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride, diisobutylaluminum hydride, carbon tetrabromide, and triphenylphosphine. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with p-toluenesulfonyl chloride yields a tosylate, while the reaction with diisobutylaluminum hydride results in the reduction of an ester to an alcohol .
科学的研究の応用
Ipalbine has several scientific research applications due to its biological activities. It has been studied for its potential use as an analgesic, showing non-addictive analgesic activity in animal models. Additionally, this compound has shown inhibitory effects on the respiratory burst of leukocytes and scavenged oxygen-free radicals . These properties make it a valuable compound for research in the fields of chemistry, biology, and medicine.
作用機序
The mechanism of action of Ipalbine involves its interaction with specific molecular targets and pathways. It is known to exhibit analgesic activity that is not antagonized by naloxone, indicating that it may act on non-opioid pathways. Additionally, its inhibitory effects on the respiratory burst of leukocytes suggest that it may interfere with cellular signaling pathways involved in inflammation and immune response .
類似化合物との比較
Ipalbine is similar to other indolizidine alkaloids, such as ipalbidine. it is unique in its specific structural features and biological activities. While ipalbidine also exhibits analgesic activity, this compound’s non-addictive nature and its effects on leukocytes make it distinct. Other similar compounds include various indole derivatives, which also show a range of biological activities .
Conclusion
This compound is a fascinating compound with a range of biological activities and potential applications in scientific research. Its unique structural features and diverse reactivity make it a valuable subject for further study in the fields of chemistry, biology, and medicine.
特性
分子式 |
C21H29NO6 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[4-[(8aS)-7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H29NO6/c1-12-9-14-3-2-8-22(14)10-16(12)13-4-6-15(7-5-13)27-21-20(26)19(25)18(24)17(11-23)28-21/h4-7,14,17-21,23-26H,2-3,8-11H2,1H3/t14-,17+,18+,19-,20+,21+/m0/s1 |
InChIキー |
QUYDWYUNUYQKBM-OYQCXUJZSA-N |
異性体SMILES |
CC1=C(CN2CCC[C@H]2C1)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


